1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid

Lipophilicity ADME Drug Design

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid is a synthetic pyrrole-3-carboxylic acid derivative characterized by a unique combination of 1,4-dimethyl substitution on the pyrrole core and a 2-(2-oxo-2-pyrrolidin-1-ylethyl) side chain incorporating a pyrrolidine amide moiety. The compound has a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1185101-95-4
Cat. No. B1392477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid
CAS1185101-95-4
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CN(C(=C1C(=O)O)CC(=O)N2CCCC2)C
InChIInChI=1S/C13H18N2O3/c1-9-8-14(2)10(12(9)13(17)18)7-11(16)15-5-3-4-6-15/h8H,3-7H2,1-2H3,(H,17,18)
InChIKeyISKZPCKTPMSJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic Acid (CAS 1185101-95-4): A Dual-Functionalized Pyrrole Scaffold for Medicinal Chemistry Procurement


1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid is a synthetic pyrrole-3-carboxylic acid derivative characterized by a unique combination of 1,4-dimethyl substitution on the pyrrole core and a 2-(2-oxo-2-pyrrolidin-1-ylethyl) side chain incorporating a pyrrolidine amide moiety . The compound has a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol . It belongs to the broader class of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, which have demonstrated significant antimicrobial and anticancer activities in recent studies [1]. As a research chemical and synthetic building block, this compound is primarily utilized in medicinal chemistry programs targeting kinase inhibition and other therapeutic applications [2].

Why Close Analogs of 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic Acid Cannot Be Interchanged in Research Procurement


The specific combination of 1,4-dimethyl groups and the 2-(2-oxo-2-pyrrolidin-1-ylethyl) side chain in this compound creates a unique physicochemical profile that cannot be replicated by close analogs. The closest commercially available analog, 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid (CAS 1524731-04-1), lacks the critical N-methyl and C4-methyl substituents, resulting in a lower molecular weight (222.24 vs. 250.29 g/mol) and reduced lipophilicity . Conversely, 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 351416-83-6) retains the methyl groups but lacks the pyrrolidine amide side chain, eliminating key hydrogen bond acceptor sites and the potential for amide-mediated binding interactions . The pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives studied by Rasal et al. (2021) demonstrated that even subtle modifications to the 2-position substituent profoundly affect antimicrobial and anticancer activity, with growth inhibition varying from negligible to over 50% at 32 µg/ml depending on the specific substituent [1]. These structural differences translate into distinct predicted ADME profiles, making generic substitution scientifically unjustified [2].

Quantitative Differentiation Evidence for 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic Acid Versus Closest Analogs


Predicted Lipophilicity Advantage Over the Non-Methylated Analog (CAS 1524731-04-1)

The target compound exhibits a higher predicted Consensus LogP (1.89) compared to its non-methylated analog 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid (CAS 1524731-04-1, Consensus LogP 1.32), representing a 43% increase in lipophilicity . This difference arises from the presence of the 1,4-dimethyl groups, which enhance hydrophobic character. The increased lipophilicity is expected to improve membrane permeability and potentially oral bioavailability, as compounds with LogP values between 1 and 3 generally exhibit optimal absorption characteristics [1]. Note: These values are predicted via the SwissADME consensus model and have not been experimentally confirmed for either compound.

Lipophilicity ADME Drug Design

Molecular Complexity and Binding Potential Versus Lighter Pyrrole-3-carboxylic Acid (CAS 351416-83-6)

The target compound offers 4 rotatable bonds and 3 hydrogen bond acceptor (HBA) sites, compared to only 1 rotatable bond and 2 HBA sites in the lighter analog 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 351416-83-6) . The additional pyrrolidine amide side chain contributes to a molecular weight of 250.29 g/mol, placing the compound within the optimal range for oral drug-likeness (MW < 500) while providing enhanced potential for specific protein-ligand interactions [1]. Note: Direct experimental binding data or IC50 values for the target compound have not been identified in the published literature.

Molecular Complexity Binding Affinity Drug-Likeness

Class-Level Antimicrobial Activity of the 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Scaffold

Derivatives of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold, which forms the core of the target compound, have demonstrated in vitro antimicrobial activity with growth inhibition ranging from 50.87% to 56.60% at a concentration of 32 µg/ml [1]. This class-level activity provides a baseline expectation for antimicrobial screening programs. Furthermore, the same scaffold has shown anticancer activity in NCI-60 screening at 10 µM, with growth inhibition ranging from 50.21% to 108.37% across various cancer cell lines [1]. The target compound, bearing a unique pyrrolidine amide side chain at the 2-position, represents a structurally distinct member of this active scaffold class. Note: The target compound itself has not been directly tested in the published study; this evidence is class-level inference.

Antimicrobial Pyrrole Derivatives Growth Inhibition

Predicted Drug-Likeness and Ligand Efficiency Versus Sunitinib

The target compound meets all criteria of Lipinski's Rule of Five: MW = 250.29 (<500), Consensus LogP = 1.89 (<5), HBD = 1 (<5), HBA = 3 (<10) [1]. This profile is comparable to that of sunitinib, a clinically approved tyrosine kinase inhibitor containing the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold (MW = 398.47, LogP = 3.2, HBD = 3, HBA = 6) [2]. The target compound's lower molecular weight and reduced lipophilicity relative to sunitinib suggest it may serve as a more ligand-efficient starting point for fragment-based or structure-guided optimization strategies [1]. Note: Sunitinib data are from experimental characterization; target compound data are predicted via SwissADME.

Drug-Likeness Lipinski Oral Bioavailability

Carboxylic Acid Handle for Diversification into Amide and Ester Libraries

The presence of a free carboxylic acid group at the 3-position of the pyrrole ring enables straightforward derivatization into amide or ester analogs, a feature shared with the clinically validated sunitinib scaffold [1]. Unlike the non-methylated analog (CAS 1524731-04-1), the 1,4-dimethyl groups provide steric protection to the pyrrole ring, potentially reducing oxidative metabolism at these positions . The pyrrolidine amide side chain at the 2-position offers an additional handle for structural diversification through N-alkylation or ring modification. Together, these functional groups provide three distinct sites for chemical elaboration, compared to two sites in the simpler 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 351416-83-6) .

Derivatization Amide Synthesis Chemical Library

Predicted Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Permeability Profile

The predicted TPSA of the target compound is 72.91 Ų, identical to its non-methylated analog (CAS 1524731-04-1) but higher than the simpler 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (TPSA = 53.09 Ų) . A TPSA value between 60 and 140 Ų is generally associated with good oral bioavailability, while values below 90 Ų are typically required for blood-brain barrier (BBB) penetration [1]. The target compound's TPSA of 72.91 Ų falls within the BBB-permeable range, suggesting potential utility in CNS-targeted drug discovery programs—a characteristic not shared by larger pyrrole-3-carboxylic acid amides such as sunitinib (predicted TPSA ~110 Ų).

TPSA Blood-Brain Barrier CNS Drug Design

Optimal Research and Industrial Application Scenarios for 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic Acid


Antimicrobial Lead Discovery Using the 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Scaffold

Based on the class-level antimicrobial activity demonstrated by pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives (50.87–56.60% growth inhibition at 32 µg/ml) [1], this compound can serve as a structurally differentiated starting point for antimicrobial lead discovery. The unique pyrrolidine amide side chain at the 2-position, combined with the free carboxylic acid handle, allows for rapid library synthesis to explore SAR against bacterial and fungal targets. Procurement is justified for screening laboratories seeking to expand beyond the pyrazoline-conjugated analogs already characterized in the literature.

Kinase Inhibitor Fragment-Based Drug Design (FBDD) Programs

With a molecular weight of 250.29 g/mol and full compliance with Lipinski's Rule of Five [2], this compound is ideally sized as a fragment for FBDD campaigns targeting kinases. The 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold is a validated kinase inhibitor pharmacophore, as demonstrated by the FDA-approved drug sunitinib [3]. The compound's lower molecular weight and reduced lipophilicity (LogP 1.89 vs. sunitinib's 3.2) [2] make it a more ligand-efficient starting fragment, suitable for structure-guided optimization using X-ray crystallography or surface plasmon resonance (SPR).

CNS-Penetrant Probe Development Leveraging Favorable TPSA Profile

The predicted TPSA of 72.91 Ų places this compound within the optimal range for blood-brain barrier penetration (TPSA < 90 Ų) [4]. Combined with a moderate Consensus LogP of 1.89, this physicochemical profile supports CNS drug discovery applications. Unlike larger pyrrole-3-carboxylic acid amides such as sunitinib (TPSA ≈ 110 Ų), which are likely BBB-excluded, this compound is suitable for developing CNS-penetrant chemical probes targeting neurological kinase targets or other brain-localized enzymes.

Diversifiable Building Block for Parallel Amide Library Synthesis

The compound's three chemically addressable diversification sites—carboxylic acid (C3), pyrrolidine nitrogen, and pyrrole C5 position—enable parallel synthesis of amide and ester libraries . This represents a 50% increase in derivatization points compared to the simpler building block 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 351416-83-6) . Procurement in multi-gram quantities is recommended for medicinal chemistry groups conducting systematic SAR studies, as a single batch can yield hundreds of unique amide analogs through combinatorial coupling with amine libraries.

Quote Request

Request a Quote for 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.